molecular formula C15H30O4 B14251013 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal CAS No. 185564-44-7

5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal

Cat. No.: B14251013
CAS No.: 185564-44-7
M. Wt: 274.40 g/mol
InChI Key: BRPABPFPYPHXTR-UHFFFAOYSA-N
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Description

5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal is an organic compound with the molecular formula C15H30O4 It is characterized by its unique structure, which includes three ethoxy groups, a methyl group, and an isopropyl group attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-(propan-2-yl)pentanal with ethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the triethoxy derivative as the major product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Triethoxy-2-isopropyl-3-methylpentanal
  • 5,5,5-Triethoxy-3-methyl-2-(1-methylethyl)pentanal

Uniqueness

5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

185564-44-7

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

IUPAC Name

5,5,5-triethoxy-3-methyl-2-propan-2-ylpentanal

InChI

InChI=1S/C15H30O4/c1-7-17-15(18-8-2,19-9-3)10-13(6)14(11-16)12(4)5/h11-14H,7-10H2,1-6H3

InChI Key

BRPABPFPYPHXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)C(C=O)C(C)C)(OCC)OCC

Origin of Product

United States

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